Stearyl Alcohol

Description

Properties

IUPAC Name |

octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026935 | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

210.5 °C at 15 mm Hg, 336 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from ethanol, Unctuous white flakes or granules | |

CAS No. |

112-92-5, 68911-61-5 | |

| Record name | Stearyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl alcohol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C18-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR89I4H1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the chemical and physical properties of Stearyl Alcohol?

An In-Depth Technical Guide to Stearyl Alcohol: Chemical and Physical Properties for the Research Professional

Introduction: Beyond the Basics of a Formulation Workhorse

This compound, known systematically as 1-octadecanol, is a long-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CH₂OH.[1] It presents as a white, waxy solid, often in the form of flakes or granules, with a faint, characteristic odor and a bland taste.[2][3][4] While ubiquitous in cosmetic and personal care products, its versatile properties make it a critical excipient for researchers and professionals in drug development.[3][5] Derived from natural vegetable sources like palm or coconut oil, or produced synthetically through the catalytic hydrogenation of stearic acid, this compound's value lies in its multifaceted functionality as an emollient, emulsifier, viscosity modifier, and stabilizer in a vast array of formulations.[1][6][7][8]

This guide provides a detailed examination of the core chemical and physical properties of this compound, offering the technical insights necessary for formulation design, analytical method development, and advanced research applications.

Chemical Identity and Molecular Structure

This compound's behavior in a formulation is a direct consequence of its molecular architecture: a long, 18-carbon hydrophobic alkyl chain coupled with a single, terminal hydrophilic hydroxyl (-OH) group. This amphipathic nature is the foundation of its utility.

The long, saturated hydrocarbon tail imparts oil-solubility, waxiness, and emolliency, while the polar hydroxyl head allows for interaction with water and other polar substances, enabling its function as a co-emulsifier and stabilizer.

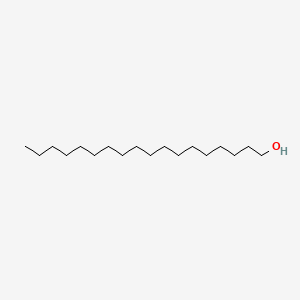

Caption: Chemical Structure of this compound (1-Octadecanol).

Chemically, this compound is stable to acids and alkalis.[2] It can undergo esterification reactions with fatty acids to form wax esters, a reaction crucial for certain industrial applications.

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are essential for predicting its behavior during manufacturing (e.g., melting, mixing) and its performance in the final product (e.g., texture, stability).

| Property | Value | Notes |

| Appearance | White, waxy pieces, flakes, or granules.[2][3][12] | Solid at room temperature. |

| Melting Point | 55 - 60 °C (131 - 140 °F)[13][14][15] | Pure material melts at 59.4 - 59.8 °C.[1][13] |

| Boiling Point | 210 °C at 15 mmHg (2.0 kPa)[1][13][16] | Decomposes before boiling at atmospheric pressure. |

| Density | ~0.812 g/cm³ at 20-25 °C[1][10][13] | Density varies slightly with temperature.[11] |

| Solubility | Insoluble in water (1.1 x 10⁻³ mg/L).[1][13] | Soluble in ethanol, ether, chloroform, benzene, and oils.[2][8][12] |

| Vapor Pressure | <0.01 mmHg at 38 °C[10][17] | Low volatility. |

| Flash Point | ~185 °C (365 °F)[1][10][16] | |

| Autoignition Temp. | ~450 °C (842 °F)[2][9] | |

| HLB Value | 15.5[14][18] | Gives oil-in-water emulsions, but typically acts as a co-emulsifier.[14] |

Elucidation on Solubility

The very low water solubility of this compound is a defining characteristic, driven by its long, non-polar alkyl chain.[1][19] While practically insoluble in aqueous systems, it is readily soluble in organic solvents, oils, and other lipids.[2][8][12] This dual solubility profile is fundamental to its role in stabilizing emulsions. When added to the oil phase of an oil-in-water emulsion, the hydrophobic tails remain in the oil droplets while the hydrophilic heads orient towards the water phase, reinforcing the interface and preventing coalescence.

Pharmacopeial Standards and Analytical Protocols

This compound is an official monograph in the United States Pharmacopeia-National Formulary (USP-NF), which sets standards for its identity, strength, quality, and purity.[20][21][22] Compliance with these standards is critical for its use in pharmaceutical formulations.

Key pharmacopeial tests include:

-

Assay: Typically not less than 90.0% this compound, with the remainder consisting chiefly of related fatty alcohols like cetyl alcohol.[20][22]

-

Melting Range: Between 55 and 60 °C.[22]

-

Acid Value: Not more than 2.[22]

-

Iodine Value: Not more than 2, indicating a low level of unsaturated impurities.[22]

-

Hydroxyl Value: 200 - 220.[23]

Experimental Protocol: Gas Chromatography for Assay and Purity

The causality behind using Gas Chromatography (GC) is its ability to separate volatile and semi-volatile compounds with high resolution. For fatty alcohols, GC with a flame-ionization detector (FID) is the gold standard, as it can effectively separate homologous alcohols (like cetyl and this compound) and quantify them accurately. This protocol is based on USP-NF monograph guidelines.[21][22]

Objective: To determine the purity of this compound and quantify the percentage of related alcohols.

Methodology:

-

System Preparation:

-

Chromatograph: A gas chromatograph equipped with a flame-ionization detector (FID) and a suitable capillary column (e.g., 0.25-mm × 30-m fused silica coated with G7 phase).[21]

-

Temperature Program: Set injector port to ~270°C and detector to ~280°C. The column temperature is programmed to ramp to ensure separation of all related alcohols.[21]

-

-

Solution Preparation:

-

Internal Standard Solution: Prepare a 1 mg/mL solution of a non-interfering related compound (e.g., 1-pentadecanol) in ethanol.[21]

-

System Suitability Solution: Prepare a solution containing known concentrations of USP Cetyl Alcohol RS and USP this compound RS in the Internal Standard Solution. This solution validates the system's ability to resolve these critical components.[21][22]

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the Internal Standard Solution to a final concentration of ~1.0 mg/mL. Gentle warming in a sealed vial (e.g., 50°C water bath) is required to ensure complete dissolution.[21]

-

-

Chromatographic Analysis:

-

Inject the System Suitability Solution. The resolution between the cetyl alcohol and this compound peaks must be not less than 4.0.[22]

-

Once system suitability is confirmed, inject the Sample Solution in replicate.

-

Record the chromatogram and the peak areas for all components.

-

-

Data Interpretation:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the percentage of this compound by comparing its peak area to the sum of all fatty alcohol peak areas (excluding the solvent and internal standard).

-

Caption: Workflow for GC-FID Analysis of this compound.

Core Applications in Pharmaceutical Formulations

This compound's physical properties directly translate into its functional roles as a pharmaceutical excipient. It is a non-active ingredient that is fundamental to the performance and stability of the final drug product.

-

Viscosity and Texture Modifier: In semi-solid formulations like creams, ointments, and lotions, this compound acts as a thickener and stiffening agent.[3][13][16] Its crystalline, waxy nature imparts body and structure, preventing formulations from being too thin or runny and providing a desirable, non-greasy emollient feel upon application.[3][16]

-

Emulsion Stabilizer & Co-emulsifier: It is a cornerstone of emulsion technology. While not a primary emulsifier itself, it works synergistically with other surfactants to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions.[3][12] It positions itself at the oil-water interface, increasing the viscosity of the external phase and forming a structured network that physically hinders oil droplets from coalescing.

-

Controlled-Release Matrix: The waxy, non-polar nature of this compound can be leveraged to create a matrix for sustained or controlled-release oral dosage forms.[12][24] The active pharmaceutical ingredient (API) is dispersed within a this compound matrix; as the tablet passes through the gastrointestinal tract, the API slowly leaches out, providing prolonged therapeutic effect.

-

Lubricant and Binder in Tableting: In tablet manufacturing, this compound can function as a lubricant, aiding in the smooth release of tablets from molds.[3] It also possesses binding properties that contribute to the cohesiveness and structural integrity of the tablet.[3]

Caption: Multifunctional Roles of this compound in an Emulsion.

Safety, Handling, and Storage

This compound is generally regarded as a safe, non-toxic, and non-irritating material for topical and oral pharmaceutical applications.[2] It is included in the FDA Inactive Ingredients Guide.[2]

-

Toxicology: It has low acute toxicity, with a probable lethal oral dose in humans greater than 15 g/kg.[2]

-

Sensitization: While considered safe, rare cases of contact hypersensitivity have been reported. These reactions are often attributed to impurities present in commercial-grade this compound rather than the compound itself.[2]

-

Handling: Standard laboratory precautions, including the use of eye protection and gloves, are recommended.[2]

-

Storage: this compound should be stored in a well-closed container in a cool, dry place to prevent rancidification, although it is generally stable.[2][18]

Conclusion

This compound is a fundamentally important material in the arsenal of pharmaceutical and cosmetic scientists. Its well-defined chemical and physical properties—a long hydrophobic chain, a polar hydroxyl group, and a waxy solid nature—translate directly into its versatile functions as a viscosity builder, emulsion stabilizer, emollient, and controlled-release agent. A thorough understanding of its physicochemical characteristics, analytical profiles, and functional roles is essential for leveraging its full potential in the development of stable, effective, and aesthetically pleasing drug products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. alphachem.biz [alphachem.biz]

- 4. echemi.com [echemi.com]

- 5. drugs.com [drugs.com]

- 6. STEARYL ALCHOHOL – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 7. Chempri [chempri.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Pastilles [industrochem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. chemiis.com [chemiis.com]

- 13. This compound - escom Chemie GmbH [escom-chemie.com]

- 14. ulprospector.com [ulprospector.com]

- 15. specialchem.com [specialchem.com]

- 16. atamankimya.com [atamankimya.com]

- 17. 1-十八醇 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 18. makingcosmetics.com [makingcosmetics.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. This compound [doi.usp.org]

- 21. uspnf.com [uspnf.com]

- 22. uspbpep.com [uspbpep.com]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. This compound | Octadecan-1-ol | Cosmetic Ingredients Guide [ci.guide]

Stearyl Alcohol molecular formula and molecular weight.

An In-Depth Technical Guide to Stearyl Alcohol: From Molecular Properties to Pharmaceutical Applications

Introduction

This compound (IUPAC name: octadecan-1-ol) is a long-chain saturated fatty alcohol derived from natural sources.[1][2] It presents as a white, waxy solid in the form of flakes or granules.[3] While insoluble in water, it is soluble in organic solvents such as alcohols, ether, and chloroform.[1][4] This versatile compound is a cornerstone ingredient in a multitude of industries, valued for its multifunctional properties. In the pharmaceutical and drug development sectors, this compound is a critical excipient, serving as an emollient, emulsifier, viscosity modifier, and stabilizer in a wide array of formulations.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its core molecular and physical properties, synthesis, applications, analytical characterization, and safety protocols.

Core Molecular and Physical Properties

A fundamental understanding of this compound begins with its molecular characteristics, which dictate its physical behavior and functional roles in complex formulations.

Molecular Formula and Molecular Weight

This compound is an organic compound with the molecular formula C₁₈H₃₈O .[1][3] It consists of a long, 18-carbon saturated alkyl chain attached to a hydroxyl (-OH) functional group.[2] This structure imparts a dual nature to the molecule: a large, nonpolar, hydrophobic tail and a polar, hydrophilic head, which is the basis for its utility as a nonionic surfactant and emulsifier.

The molecular weight of this compound is 270.49 g/mol .[2][3]

Chemical Structure

The linear structure of this compound is key to its physical properties, such as its waxy texture and ability to pack into ordered structures, which contributes to its thickening and stabilizing effects in emulsions.

Caption: Chemical structure of this compound (CH₃(CH₂)₁₆CH₂OH).

Physical and Chemical Properties

The physical properties of this compound are critical for its selection and use in various formulations. Its melting point, for instance, is crucial for applications in ointments and controlled-release tablets.[4][7]

| Property | Value | References |

| Molecular Formula | C₁₈H₃₈O | [3][4] |

| Molecular Weight | 270.49 g/mol | [2][3][8] |

| Appearance | White, waxy solid, granules, or flakes | [3][4][5] |

| Melting Point | 59.4 to 59.8 °C | [3][7] |

| Boiling Point | 210 °C at 15 mmHg (2.0 kPa) | [2][3][8] |

| Density | 0.812 g/cm³ | [2][3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, oils | [1][4][5] |

| Flash Point | ~185 - 195 °C | [7][8][9] |

Chemically, as a primary alcohol, this compound can undergo esterification with fatty acids to form esters, a reaction that is vital for producing various cosmetic ingredients like stearyl heptanoate.[3] It is stable under normal conditions and compatible with most other formulation ingredients, though it is incompatible with strong oxidizing agents.[7]

Sourcing and Synthesis

This compound is primarily derived from natural fats and oils, such as palm oil and coconut oil, through chemical reduction processes.[1][5] Historically, it was obtained from sperm whale oil, but modern production relies on sustainable vegetable sources or synthetic routes.[7]

The principal industrial method for its production is the catalytic hydrogenation of stearic acid or its esters.[2][3] This process involves reacting stearic acid with hydrogen gas at high pressure and temperature in the presence of a metal catalyst, typically copper chromite. The carboxylic acid group is reduced to a primary alcohol, yielding this compound.

Caption: Industrial production workflow for this compound.

Applications in Research and Drug Development

In the pharmaceutical industry, this compound is a highly valued excipient due to its safety, stability, and versatile physicochemical properties.[4][6] The U.S. Food and Drug Administration (FDA) has approved its use as a food additive and in cosmetic and skin care formulations.

Role as a Pharmaceutical Excipient

This compound's utility stems from its ability to modify the physical properties of a formulation, ensuring stability, desired consistency, and effective delivery of the active pharmaceutical ingredient (API).

-

Emulsifier and Stabilizer : Its amphiphilic nature allows it to stabilize oil-in-water and water-in-oil emulsions, preventing the separation of immiscible liquids. This is critical for creams, lotions, and ointments.[4][5][6]

-

Thickening and Stiffening Agent : In topical preparations, this compound increases viscosity, providing a desirable texture and preventing the formulation from being too fluid.[5][7] It imparts a creamy feel and enhances the structural integrity of the product.[4]

-

Emollient : As an emollient, it softens and soothes the skin by forming a protective layer that reduces moisture loss, making it beneficial for hydrating dry skin.[4][5] Unlike short-chain alcohols, it is non-drying.

-

Binder and Lubricant : In tablet manufacturing, it can act as a binder to provide cohesiveness and as a lubricant to facilitate the smooth release of tablets from manufacturing molds.[4]

Advanced Drug Delivery Systems

Beyond traditional formulations, this compound plays a role in modern drug delivery technologies.

-

Controlled-Release Formulations : Its low melting point and waxy nature make it suitable for use as a matrix-forming agent in solid, controlled-release tablets and microspheres.[5][7] The API is dispersed within the this compound matrix, and its release is governed by the slow erosion or diffusion through this matrix.

-

Transdermal Penetration Enhancer : Research has investigated this compound's potential to act as a transdermal penetration enhancer, helping to facilitate the passage of APIs through the skin barrier.[7]

Analytical Characterization

The identity, purity, and concentration of this compound in raw materials and finished products are typically determined using chromatographic techniques, primarily Gas Chromatography (GC).

Gas Chromatography (GC) Protocol

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for analyzing fatty alcohols.[10][11][12] The protocol involves separating this compound from other components (like cetyl alcohol in cetothis compound mixtures) based on their boiling points and interaction with the GC column's stationary phase.

Experimental Protocol: Determination of this compound by Capillary GC

-

Standard Preparation : Accurately weigh and dissolve USP this compound Reference Standard (RS) in a suitable solvent like ethanol to create a standard solution of known concentration (e.g., 1.0 mg/mL).[13]

-

Sample Preparation : Dissolve an accurately weighed amount of the test material in the same solvent to achieve a similar target concentration. For semi-solid samples, gentle heating in a sealed vial (e.g., 50°C water bath) may be required to ensure complete dissolution.[13]

-

Chromatographic System :

-

Instrument : Gas chromatograph equipped with an FID.[12]

-

Column : A capillary column suitable for fatty alcohol separation, such as a HP-1 (a nonpolar, crosslinked methyl siloxane column).[10]

-

Temperatures : Set the injector and detector temperatures to approximately 250-275°C. The column temperature is typically maintained isothermally around 205°C.[10][12]

-

Carrier Gas : Helium is commonly used.[12]

-

-

Injection and Analysis : Inject a small volume (e.g., 1-2 µL) of the standard and sample solutions into the chromatograph.[12]

-

Data Analysis : Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the purity or concentration by comparing the peak area of the sample to the peak area of the standard.[12][13]

Caption: General workflow for the GC analysis of this compound.

Safety and Handling

This compound is generally regarded as a safe, non-toxic, and non-sensitizing material.[8][14] However, rare cases of hypersensitivity or contact urticaria have been reported, which may be due to impurities rather than the compound itself.[7]

-

Handling : Standard laboratory practices should be followed. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure good ventilation in the work area.[9][15][16]

-

Storage : this compound should be stored in a well-closed container in a cool, dry place, away from direct sunlight and strong oxidizing agents.[7][9][14]

-

Disposal : Dispose of the material in accordance with local, state, and federal regulations. Avoid release into the environment.[14][15]

Conclusion

This compound is a fundamentally important fatty alcohol with a well-defined molecular formula (C₁₈H₃₈O) and molecular weight (270.49 g/mol ). Its unique physicochemical properties, derived from its long carbon chain and polar hydroxyl group, make it an indispensable excipient in the pharmaceutical and cosmetic industries. Its roles as an emulsifier, stabilizer, thickener, and emollient are critical to the formulation of stable and effective topical and oral dosage forms. Supported by a strong safety profile and well-established analytical methods, this compound will continue to be a vital component in drug development and manufacturing.

References

- 1. grokipedia.com [grokipedia.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alphachem.biz [alphachem.biz]

- 5. chemiis.com [chemiis.com]

- 6. imarcgroup.com [imarcgroup.com]

- 7. phexcom.com [phexcom.com]

- 8. mehulcreationexport.com [mehulcreationexport.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. Determination of Cetyl Alcohol and this compound in Cetothis compound by Capillary GC | Semantic Scholar [semanticscholar.org]

- 11. Radiolysis characterization of cetothis compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cetothis compound [drugfuture.com]

- 13. uspnf.com [uspnf.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. carlroth.com:443 [carlroth.com:443]

Stearyl Alcohol (1-Octadecanol): A Comprehensive Technical Guide to its Physicochemical Properties

Introduction: The Role of Stearyl Alcohol in Advanced Formulations

This compound, with the IUPAC name octadecan-1-ol, is a long-chain saturated fatty alcohol that is a cornerstone ingredient in a multitude of pharmaceutical and research applications.[1][2] Its prevalence in drug development is not accidental; it is a direct result of its unique physicochemical properties that allow it to function as a versatile excipient. From acting as an emollient, emulsifier, and thickener in topical ointments and creams to serving as a crucial component in controlled-release drug delivery systems, the utility of this compound is extensive. This guide provides an in-depth exploration of two of its most fundamental physical characteristics: the melting point and boiling point. A thorough understanding of these properties is paramount for formulation scientists and researchers, as they directly influence manufacturing processes, product stability, and, ultimately, therapeutic efficacy.

Core Physicochemical Data of this compound

The melting and boiling points of a substance are critical indicators of its physical state under varying temperature and pressure conditions. For this compound, these values dictate its behavior in formulations, from ensuring the desired viscosity and texture in a cream to preventing degradation during heat-involved manufacturing processes.

| Property | Value Range | Conditions | Source(s) |

| Melting Point | 56 °C to 60 °C (133 °F to 140 °F) | Standard Atmospheric Pressure | [1][3][4] |

| Boiling Point | 210 °C (410 °F) | at 15 mmHg (2.0 kPa) | [1][2][5] |

| 336 °C (637 °F) | at 760 mmHg (Atmospheric Pressure) | [6][7] |

Note: The boiling point of this compound is often cited at reduced pressure to prevent decomposition which can occur at higher temperatures.

The Science Behind Phase Transitions: Melting and Boiling Points

The transition of this compound from a solid to a liquid (melting) and from a liquid to a gas (boiling) involves overcoming intermolecular forces, primarily van der Waals forces, which are significant in long-chain molecules. The distinct melting and boiling points are a direct reflection of the energy required to disrupt the crystalline lattice of the solid and to allow molecules to escape into the gaseous phase, respectively. The purity of the this compound sample is a critical determinant of these values; impurities will typically depress the melting point and broaden the melting range.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is essential for quality control and formulation development. Standardized methodologies, such as those outlined by pharmacopeias and regulatory bodies, ensure reproducibility and accuracy.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate, typically around 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Reflux Method

Given that this compound can decompose at its atmospheric boiling point, determination is often performed at reduced pressure or using a micro-method that minimizes thermal stress.[9]

Protocol:

-

Sample Preparation: A small volume of this compound is placed in a micro test tube.

-

Apparatus Setup: A thermometer and an inverted capillary tube (sealed at the top) are placed in the micro test tube. This assembly is then placed in a heating block or Thiele tube.[10]

-

Heating: The apparatus is heated. Initially, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands.[10]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the this compound equals the surrounding pressure. The heat is then removed.

-

Measurement: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[9]

Caption: Workflow for Micro-Boiling Point Determination.

Significance in Drug Development and Formulation

The melting point of this compound is of paramount importance in the formulation of semi-solid dosage forms like ointments and creams. It influences the consistency, stiffness, and stability of the final product.[5][11] For instance, in a cream formulation, this compound contributes to the formation of a stable emulsion and provides a desirable viscosity. Its melting point ensures that the product remains stable at room temperature but softens upon application to the skin.

The boiling point, while less directly relevant for many topical formulations, is a critical parameter in manufacturing processes that involve heating, such as hot-melt extrusion or spray drying. Knowledge of the boiling point helps in setting process parameters that avoid degradation of the alcohol and other active pharmaceutical ingredients.

Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are indispensable for its effective application in research, and particularly in drug development. A comprehensive understanding and accurate determination of these values are essential for ensuring the quality, stability, and performance of pharmaceutical formulations. The methodologies described herein provide a framework for the precise characterization of this versatile excipient, enabling scientists to harness its full potential in creating innovative and effective therapeutic products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. chemiis.com [chemiis.com]

- 4. ulprospector.com [ulprospector.com]

- 5. phexcom.com [phexcom.com]

- 6. ICSC 1610 - 1-OCTADECANOL [inchem.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cir-safety.org [cir-safety.org]

Foreword: Beyond Miscibility – A Molecular Perspective on Stearyl Alcohol Solubility

An In-Depth Technical Guide to the Solubility of Stearyl Alcohol in Ethanol and Other Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the realms of pharmaceutical formulation, cosmetic science, and industrial applications, this compound (also known as 1-octadecanol) is a ubiquitous excipient, valued for its roles as an emulsifier, thickener, emollient, and stabilizer.[1][2][3] Its performance in these functions is intrinsically linked to its behavior in various solvent systems during manufacturing, purification, and formulation processes. A thorough understanding of its solubility is, therefore, not merely academic but a cornerstone of rational product development.

This guide moves beyond simple qualitative descriptors like "soluble" or "insoluble." We will delve into the molecular-level interactions that govern the dissolution of this long-chain fatty alcohol. By understanding the causality—the interplay of polarity, hydrogen bonding, van der Waals forces, and thermodynamics—we can predict and manipulate its solubility, leading to more robust and effective formulations. This document is structured to provide both foundational knowledge and actionable experimental guidance for professionals working with this versatile compound.

The Molecular Profile of this compound: An Amphiphilic Dichotomy

This compound is a saturated fatty alcohol with the chemical formula C₁₈H₃₈O.[1][4] Its structure consists of two functionally distinct regions:

-

A Long, Non-Polar Alkyl Chain: The 18-carbon chain (CH₃(CH₂)₁₆-) is the dominant feature of the molecule. This extended hydrocarbon tail is hydrophobic and lipophilic, meaning it readily interacts with non-polar substances through van der Waals dispersion forces.[5][6]

-

A Polar Hydroxyl Group: The terminal hydroxyl (-OH) group is hydrophilic. It is capable of acting as both a hydrogen bond donor and acceptor, allowing it to interact with other polar molecules, including water and alcohols.[7][8]

This dual nature—a large non-polar segment coupled with a small polar head—defines this compound as an amphiphilic molecule. However, the sheer size of the hydrophobic tail means its overall character is predominantly non-polar. This structural reality is the primary determinant of its solubility profile, making it practically insoluble in water (reported at 1.1x10⁻³ mg/L) but soluble in various organic solvents.[3][4][9]

Solubility in Ethanol: A Case Study in "Like Dissolves Like"

Ethanol (C₂H₅OH) is a polar protic solvent and is one of the most common and effective solvents for this compound. Pharmacopoeial sources describe this compound as "freely soluble" in ethanol (both 95% and 99.5%).[9][10]

The Causality of Dissolution:

The favorable solubility of this compound in ethanol is a direct consequence of the "like dissolves like" principle, which is rooted in the thermodynamics of the dissolution process.[5][11] Dissolution involves three energetic steps:

-

Breaking Solute-Solute Interactions (Endothermic, ΔH₁ > 0): Energy is required to overcome the van der Waals forces holding the this compound molecules together in their solid, waxy lattice.

-

Breaking Solvent-Solvent Interactions (Endothermic, ΔH₂ > 0): Energy is needed to disrupt the hydrogen bonds between ethanol molecules.

-

Forming Solute-Solvent Interactions (Exothermic, ΔH₃ < 0): Energy is released when new bonds form between this compound and ethanol molecules.

Dissolution is favorable when the energy released in Step 3 is sufficient to compensate for the energy absorbed in Steps 1 and 2.[12] In the this compound-ethanol system:

-

The non-polar C18 tail of this compound forms favorable van der Waals interactions with the ethyl group of ethanol.

-

The polar -OH group of this compound forms strong hydrogen bonds with the -OH group of ethanol.

Because both molecules possess polar and non-polar regions, they can interact effectively, making the overall enthalpy of solution (ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃) relatively small, and the process is driven by the favorable increase in entropy.[13]

Solubility Profile Across a Spectrum of Organic Solvents

The principles governing solubility in ethanol can be extended to other organic solvents. This compound's solubility is highest in non-polar and moderately polar solvents that can effectively solvate its long alkyl chain.

Data Presentation: Qualitative and Quantitative Solubility

While extensive quantitative data is not always readily available in a single source, a compilation from various chemical handbooks and safety data sheets provides a clear picture of this compound's behavior.

| Solvent Class | Solvent Example | Polarity Index¹ | Reported Solubility | Rationale for Interaction |

| Polar Protic | Ethanol | 5.2 | Freely Soluble[9][10] | Hydrogen bonding at the -OH group and van der Waals forces along the alkyl chain. |

| Methanol | 6.6 | Soluble[9] | Similar to ethanol, but solubility can be slightly more limited due to methanol's higher polarity.[9] | |

| Polar Aprotic | Acetone | 5.4 | Soluble[9][14][15] | Dipole-dipole interactions with the -OH group and van der Waals forces. |

| Non-Polar | Ether (Diethyl Ether) | 2.9 | Freely Soluble[1][9][10] | Primarily driven by strong van der Waals forces with the alkyl chain. |

| Chloroform | 4.4 | Soluble[16] | Strong dispersion forces and dipole-induced dipole interactions. | |

| Benzene | 3.0 | Soluble[9][15] | Pi-stacking and van der Waals interactions with the aromatic ring. | |

| Hexane | 0.0 | Soluble[16] | Excellent van der Waals interactions between aliphatic chains. | |

| Vegetable Oils | ~0 | Soluble[15][16] | Highly compatible lipophilic structures. | |

| Aqueous | Water | 9.0 | Practically Insoluble[3][4] | The large hydrophobic chain cannot be solvated by the water's H-bond network. |

¹ Polarity Index is a relative measure; values are approximate and can vary slightly by source.[17][18]

Key Factors Influencing Solubility

A. Effect of Temperature

For solid solutes like this compound, solubility in organic solvents almost always increases with temperature.[11] This is a critical parameter in process chemistry.

-

Mechanism: Increased thermal energy (kinetic energy) helps overcome the intermolecular forces in the solid solute lattice (ΔH₁), making it easier for the solvent to solvate individual molecules.

-

Practical Application: In laboratory and manufacturing settings, warming is a standard method to dissolve this compound. For instance, the USP-NF method for preparing analytical solutions of this compound in ethanol specifies heating in a 50°C water bath to ensure complete dissolution.[19] This is essential for creating stock solutions for creams, lotions, and ointments where this compound is used to build viscosity upon cooling.

B. Solvent Polarity and Molecular Structure

As the data table illustrates, solvent polarity is a master variable. The solubility of long-chain alcohols decreases as the solvent becomes more polar, with water being the extreme case.[6][7] Conversely, highly non-polar solvents like hexane are very effective. This is because the energetic cost of disrupting the solvent's own cohesive forces (e.g., the strong hydrogen-bonding network in water) is not sufficiently compensated by the formation of new solute-solvent interactions when the solute is predominantly non-polar.[13]

Visualization: Factors Governing this compound Solubility

The following diagram illustrates the key molecular interactions and influencing factors in the dissolution of this compound in a solvent like ethanol.

Caption: Key interactions and factors influencing this compound solubility in ethanol.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a robust and widely accepted method for accurately determining the equilibrium solubility of a solid in a liquid.[20][21] It is a self-validating system because it ensures that a true equilibrium between the solid and liquid phases is achieved.

Materials and Equipment:

-

High-purity this compound (>98%)

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Borosilicate glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or a gravimetric setup with a vacuum oven).

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration (The Trustworthiness Pillar):

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. Expert Insight: For a large, slowly dissolving molecule like this compound, this may take 24 to 72 hours. It is best practice to run a preliminary time-course study (sampling at 24h, 48h, and 72h) to determine the point at which the measured concentration no longer increases. This validates that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. Causality: Filtering is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility. Pre-warming the syringe prevents premature crystallization of the solute upon sampling.

-

-

Quantification:

-

Gravimetric Method (Simple & Robust):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound (e.g., 40-50°C) until a constant weight is achieved.

-

The final weight of the residue is the mass of this compound that was dissolved in the initial mass of the solvent.

-

-

Chromatographic Method (High Precision):

-

Accurately dilute a known mass of the filtered saturated solution with the pure solvent.

-

Analyze the diluted solution using a pre-calibrated GC-FID method to determine the concentration of this compound.

-

-

-

Calculation:

-

Express the solubility in desired units, such as g/100 mL, g/100 g solvent, or molality. For the gravimetric method, the calculation is:

-

Solubility (g / 100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) * 100

-

-

Conclusion: Practical Implications for the Scientist

A quantitative and mechanistic understanding of this compound's solubility is paramount for its effective use.

-

For Drug Development Professionals: This knowledge informs the selection of co-solvents in topical and transdermal formulations, impacting drug delivery and product stability.[22][23]

-

For Process Chemists: Solubility data as a function of temperature is essential for designing crystallization and purification processes, controlling crystal size, and optimizing yield.

-

For Formulation Scientists: Understanding solubility limits is key to preventing phase separation or precipitation in cosmetic emulsions and ensuring long-term shelf-life and aesthetic appeal.[2]

By moving from qualitative observation to quantitative measurement and mechanistic understanding, researchers can harness the full potential of this compound, ensuring the development of stable, efficacious, and high-quality products.

References

- 1. alphachem.biz [alphachem.biz]

- 2. Chempri [chempri.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Buy this compound | 112-92-5 | >98% [smolecule.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. jecibiochem.com [jecibiochem.com]

- 15. This compound | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. phexcom.com [phexcom.com]

- 17. Polarity Index [macro.lsu.edu]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. uspnf.com [uspnf.com]

- 20. researchgate.net [researchgate.net]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. chemiis.com [chemiis.com]

- 23. Cetothis compound: Uses, Safety Issues, Adaptations [elchemy.com]

A Researcher's Guide to Stearyl Alcohol: From Natural Sources to High-Purity Extraction

This technical guide provides an in-depth exploration of stearyl alcohol (1-octadecanol), a long-chain fatty alcohol pivotal in pharmaceutical and cosmetic research and development. We will navigate its natural origins, detail the industrial extraction methodologies, and present comprehensive, field-proven protocols for its purification and analysis. This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical steps to source and handle high-purity this compound for their specific research applications.

Section 1: Unearthing this compound: The Natural Provenance

This compound, a white, waxy solid, is abundantly found in nature, primarily in the form of esters within vegetable and animal fats and oils.[1][2] Its natural origin is a key factor for its widespread use in applications requiring biocompatibility.

1.1. Plant-Based Sources: The primary commercial sources of this compound are vegetable oils, with coconut and palm oil being the most significant contributors.[3][4] Other notable plant sources include shea butter and cocoa butter.[1] In these sources, this compound is a component of the triglycerides that constitute the bulk of the oil.

1.2. Animal-Based Sources: Historically, this compound was extracted from animal fats, with sperm whale oil being a prominent source.[5] While less common for commercial production today due to ethical and sustainability concerns, it can also be derived from other animal fats. The United States Pharmacopeia-National Formulary (USP-NF) acknowledges that this compound can be obtained from vegetable, animal, or synthetic origins.[1][6][7]

Table 1: Prominent Natural Sources of this compound

| Source Category | Specific Source | Primary Form |

| Vegetable | Palm Oil / Palm Kernel Oil | Triglycerides |

| Coconut Oil | Triglycerides | |

| Shea Butter | Triglycerides | |

| Cocoa Butter | Triglycerides | |

| Animal | Animal Fats (e.g., Tallow) | Triglycerides |

| Sperm Whale Oil (Historical) | Spermaceti (Cetyl Palmitate) |

Section 2: Industrial Extraction and Synthesis: From Raw Material to Crude Product

The industrial extraction of this compound from its natural sources is a multi-step process. The two primary pathways are the transesterification of triglycerides followed by hydrogenation of the resulting fatty acid methyl esters, and the direct hydrogenation of stearic acid obtained from the hydrolysis of fats and oils.

2.1. Pathway 1: Transesterification and Hydrogenation

This is a common and economical route for producing fatty alcohols.[8]

-

Step 1: Transesterification: Triglycerides from vegetable oils or animal fats are reacted with an alcohol, typically methanol, in the presence of a catalyst (like sodium or potassium hydroxide) to produce fatty acid methyl esters (FAMEs) and glycerol.[8][9][10] This reaction, also known as alcoholysis, is a sequence of three reversible reactions.[9]

-

Step 2: Hydrogenation: The resulting FAMEs are then catalytically hydrogenated at high temperature and pressure to yield fatty alcohols.

2.2. Pathway 2: Direct Hydrogenation of Stearic Acid

This pathway involves the initial hydrolysis of triglycerides to yield free fatty acids and glycerol. The resulting stearic acid is then hydrogenated.

-

Step 1: Hydrolysis: Triglycerides are hydrolyzed to break the ester bonds, yielding a mixture of fatty acids and glycerol.

-

Step 2: Catalytic Hydrogenation: Stearic acid is then subjected to catalytic hydrogenation to produce this compound.[8] This process typically requires high temperatures (200-300°C) and pressures (100-300 bar) and has traditionally used chromite-based catalysts.[11] More modern approaches utilize catalysts like cobalt on a silica support (Co/SiO2) or bimetallic systems such as palladium-tin on carbon (Pd-Sn/C) under milder conditions.[11][12]

Caption: Industrial pathways for this compound production.

Section 3: Purification of this compound for Research Applications

For research and pharmaceutical applications, high purity of this compound is paramount. The crude product from industrial synthesis contains a mixture of fatty alcohols and other impurities. The following protocols outline the key purification steps.

3.1. Fractional Distillation

Fractional distillation is employed to separate this compound from other fatty alcohols with different boiling points.[13][14]

Experimental Protocol: Lab-Scale Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add a few boiling chips or a magnetic stir bar.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the thermometer. The vapor of the component with the lowest boiling point will reach the condenser first. Collect the different fractions in separate receiving flasks as the temperature stabilizes and then rises to the boiling point of the next component. This compound has a boiling point of approximately 210°C at 15 mmHg.[15]

-

Completion: Stop the distillation before the flask boils to dryness.

3.2. Crystallization

Crystallization is a powerful technique for purifying solid compounds by separating the desired compound from soluble impurities.[7][16]

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for fatty alcohols include ethanol, acetone, and ethyl acetate.[7]

-

Dissolution: In an Erlenmeyer flask, add the this compound fraction obtained from distillation. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling can be further enhanced by placing the flask in an ice bath.

-

Isolation of Crystals: Isolate the purified this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Caption: Purification and analysis workflow for this compound.

Section 4: Purity Assessment: Gas Chromatography (GC) Analysis

To ensure the quality and purity of this compound for research and pharmaceutical use, a robust analytical method is essential. The USP-NF provides a detailed method for the assay of this compound and the determination of related impurities using Gas Chromatography with Flame Ionization Detection (GC-FID).[3][4][17]

USP-NF Gas Chromatography Protocol for this compound Purity

This protocol is adapted from the USP-NF monograph for this compound.[17]

Chromatographic System:

-

Mode: Gas Chromatography (GC)

-

Detector: Flame Ionization Detector (FID)

-

Column: 0.25-mm × 30-m fused silica capillary; coated with a 0.25-µm layer of phase G7.

-

Temperatures:

-

Detector: 280°C

-

Injection port: 270°C

-

Column Temperature Program:

-

Initial Temperature: 60°C

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 10°C/min to 220°C, hold for 5 minutes

-

-

-

Carrier gas: Hydrogen

-

Flow rate: 2.0 mL/min, constant flow mode

-

Injection volume: 1 µL

-

Injection type: Split, split ratio, 100:1

Solutions:

-

Internal Standard Solution: 1 mg/mL of 1-pentadecanol in ethanol.

-

System Suitability Solution: 1 mg/mL each of USP Cetyl Alcohol RS, USP this compound RS, and USP Oleyl Alcohol RS in the Internal Standard Solution. Heat in a sealed container in a 50°C water bath until dissolved, then cool to room temperature.

-

Standard Solution: 1.0 mg/mL of USP this compound RS in the Internal Standard Solution. Prepare as with the system suitability solution.

-

Sample Solution: 1.0 mg/mL of the this compound sample in the Internal Standard Solution. Prepare as with the system suitability solution.

System Suitability:

-

Resolution: Not less than 30 between the cetyl alcohol and this compound peaks, and not less than 2.0 between the stearyl and oleyl alcohol peaks in the system suitability solution.

-

Tailing factor: 0.8–1.8 for the this compound and 1-pentadecanol peaks in the standard solution.

-

Relative standard deviation: Not more than 1% for the area ratio of this compound to 1-pentadecanol in the standard solution.

Analysis:

Inject the standard and sample solutions into the chromatograph, record the peak responses, and calculate the percentage of this compound in the sample. The USP-NF specifies that this compound contains not less than 90.0% of this compound.[1][3]

Section 5: Conclusion

This guide has provided a comprehensive overview of the natural sources, extraction, purification, and analysis of this compound for research purposes. By understanding the provenance and the intricacies of the purification process, researchers can ensure the quality and consistency of this critical raw material in their drug development and scientific investigations. The provided protocols offer a solid foundation for laboratory practices, emphasizing the importance of purity for reliable and reproducible results.

References

- 1. This compound [doi.usp.org]

- 2. Determination of Cetyl Alcohol and this compound in Cetothis compound by Capillary GC | Semantic Scholar [semanticscholar.org]

- 3. uspbpep.com [uspbpep.com]

- 4. Cetothis compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Transesterification - Wikipedia [en.wikipedia.org]

- 11. catalysis-conferences.com [catalysis-conferences.com]

- 12. journal.bcrec.id [journal.bcrec.id]

- 13. Purification [chem.rochester.edu]

- 14. Fractional distillation - Wikipedia [en.wikipedia.org]

- 15. phexcom.com [phexcom.com]

- 16. mt.com [mt.com]

- 17. uspnf.com [uspnf.com]

A Guide to the Spectroscopic Analysis of Stearyl Alcohol: An In-depth Technical Guide

Introduction: The Molecular Blueprint of a Versatile Excipient

Stearyl alcohol (also known as 1-octadecanol or octadecan-1-ol) is a long-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CH₂OH.[1] In the pharmaceutical and cosmetic industries, it is a widely utilized excipient, valued for its properties as an emollient, emulsifier, thickener, and stabilizer in a variety of formulations, including ointments, creams, and lotions.[2] The precise chemical structure and purity of this compound are critical to its functionality and safety in the final product. Therefore, robust analytical methodologies are required to unequivocally confirm its identity and integrity.

This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, with a focus on two core techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a narrative that explains the causality behind experimental choices and the logic of spectral interpretation, empowering researchers, scientists, and drug development professionals to confidently characterize this important molecule.

Part 1: Infrared (IR) Spectroscopy - Probing the Vibrational Fingerprint